N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide
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Overview
Description
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide typically involves multiple steps, starting with the preparation of 5-chlorothiophene-2-sulfonamide. This intermediate can be synthesized through the reaction of 2-chlorothiophene with chlorosulfonic acid, followed by treatment with ammonia .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes .
Comparison with Similar Compounds
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the thiophene and sulfonamide moieties but lacks the ethyl and benzamide groups.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonamide groups but has a different overall structure and properties.
Uniqueness
N-[2-(5-chlorothiophene-2-sulfonamido)ethyl]-4-cyclopropaneamidobenzamide is unique due to its combination of aromatic, heterocyclic, and cyclopropane structures, which confer specific chemical and biological properties that are not found in simpler compounds .
Properties
IUPAC Name |
N-[2-[(5-chlorothiophen-2-yl)sulfonylamino]ethyl]-4-(cyclopropanecarbonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S2/c18-14-7-8-15(26-14)27(24,25)20-10-9-19-16(22)11-3-5-13(6-4-11)21-17(23)12-1-2-12/h3-8,12,20H,1-2,9-10H2,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGALYZHWKCMJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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